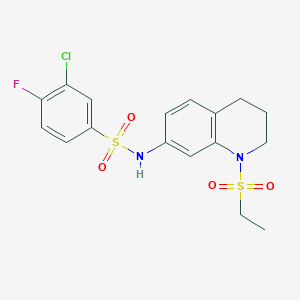

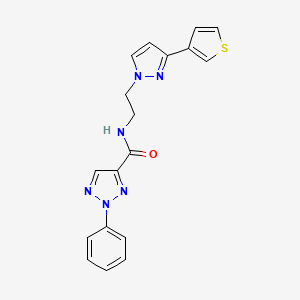

![molecular formula C18H9F3N2O B2578402 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-50-7](/img/structure/B2578402.png)

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as TP-3654 . It is a small molecule and is currently under investigation . The chemical formula is C22H25F3N4O .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone moiety, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The average weight of the molecule is 418.464 and the monoisotopic weight is 418.19804593 .Scientific Research Applications

Monoamine Oxidase Inhibition

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one derivatives are notable for their role as potent inhibitors of monoamine oxidase (MAO), specifically MAO-B. Studies have revealed their effectiveness in this capacity, with variations in the molecular structure affecting inhibitory potency and selectivity (Kneubühler et al., 1995); (Reniers et al., 2011).

Biological Activities and QSAR Studies

These derivatives have been extensively studied for their biological activities, particularly their inhibition of MAO-A and MAO-B. Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR studies have provided insights into how the substituents' properties influence the compounds' inhibitory potency (Carotti et al., 2007).

Crystal Structure Analysis

Crystal structure analysis of these compounds has been performed to understand their molecular conformation and interactions. Such studies have revealed details like weak C-H...O hydrogen bonds and pi-pi stacking interactions, contributing to the stabilization of the crystal structures (Bovio & Locchi, 1972).

Synthesis and Inhibitory Potency

The synthesis of these derivatives and their role as inhibitors of various enzymes have been a significant area of research. The substituents and structural modifications greatly impact their inhibitory potency against enzymes like monoamine oxidase, indoleamine 2,3-dioxygenase, and tryptophan 2,3-dioxygenase (Frédérick et al., 2006).

Herbicidal Applications

In addition to their medical relevance, some derivatives have been explored for their potential herbicidal applications. Studies have shown their effects on photosynthesis and plant development, highlighting an additional area of application beyond medical research (Hilton et al., 1969).

Green Chemistry Approaches

Recent research has also focused on developing green and sustainable methods for synthesizing these compounds. Efforts to improve regioselectivity and yield, while minimizing environmental impact, are part of this ongoing research (Rimaz et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not available . Pyridazinone derivatives have been found to possess a variety of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .

properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]indeno[1,2-c]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F3N2O/c19-18(20,21)11-5-3-4-10(8-11)15-9-14-16(23-22-15)12-6-1-2-7-13(12)17(14)24/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDITQVEPOHLRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

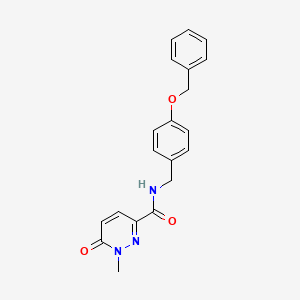

![[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid](/img/structure/B2578326.png)

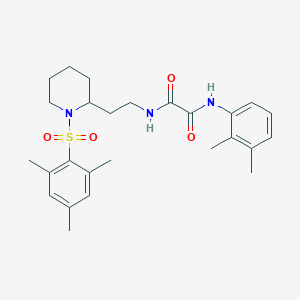

![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)

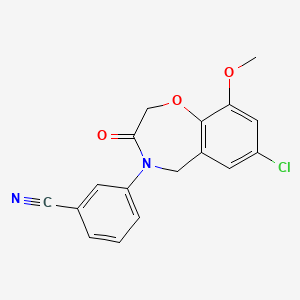

![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)

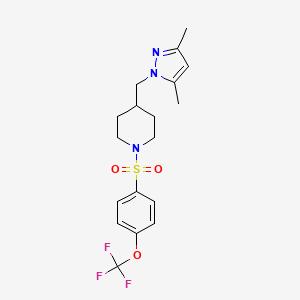

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)

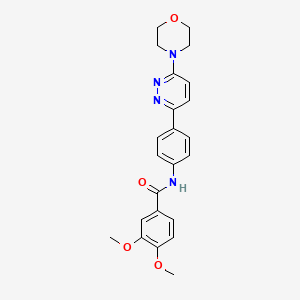

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2578335.png)

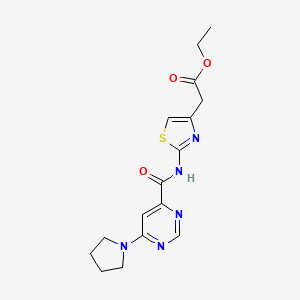

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)